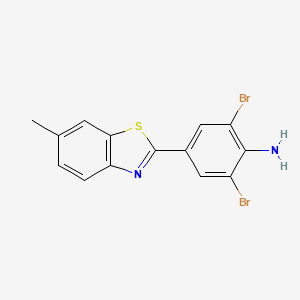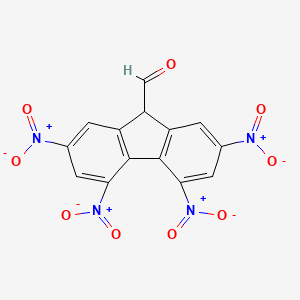![molecular formula C23H20FN7 B11553089 N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553089.png)
N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Benzyl-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine: is a complex heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Hydrazone Formation: The hydrazone moiety is introduced by reacting the triazine intermediate with hydrazine derivatives, such as 3-fluorobenzaldehyde, under reflux conditions.
Benzylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone group, resulting in the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, it is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N2-Benzyl-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Hydrazone Derivatives: Compounds with similar hydrazone moieties but different core structures.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
The uniqueness of N2-Benzyl-6-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine lies in its combination of structural features, including the triazine core, hydrazone moiety, and fluorophenyl group. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H20FN7 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-N-benzyl-2-N-[(E)-(3-fluorophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20FN7/c24-19-11-7-10-18(14-19)16-26-31-23-29-21(25-15-17-8-3-1-4-9-17)28-22(30-23)27-20-12-5-2-6-13-20/h1-14,16H,15H2,(H3,25,27,28,29,30,31)/b26-16+ |
InChI Key |
PEQCOFCOHCSWRE-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)F)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11553007.png)
![4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11553022.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11553058.png)
![2-Bromo-N-(4-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B11553063.png)
![N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11553071.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B11553076.png)

![2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)

![(3E)-3-[({[(4-Methoxyphenyl)methoxy]carbonyl}amino)imino]-N-(naphthalen-2-YL)butanamide](/img/structure/B11553106.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11553109.png)
![2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide](/img/structure/B11553112.png)
![2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11553114.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11553119.png)
